2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride
Description
2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride is a synthetic small molecule characterized by a benzamide core substituted with a tetrahydropyridine ring at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Benzamide derivatives are commonly explored for their central nervous system (CNS) activity, including anxiolytic, antipsychotic, or receptor-modulating effects.
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-5-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9;/h1-2,4-6,14H,3,7-8H2,(H2,13,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOWULGFBHZLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=C2C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzamides and tetrahydropyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a halogenated benzamide with a tetrahydropyridine derivative under basic conditions. This is followed by purification steps to isolate the desired product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reaction conditions varying based on the desired transformation
Scientific Research Applications
Chemistry
- Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent : It is utilized as a reagent in various organic transformations, contributing to advancements in synthetic methodologies.
Biology
- Biological Activities : Research indicates that 2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride exhibits anti-inflammatory and anticancer properties. Its interactions with biological systems are being actively studied to understand its mechanisms of action .
- Molecular Targets : The compound may interact with specific enzymes or receptors involved in disease pathways, potentially modulating signaling pathways related to inflammation and cell proliferation.
Medicine
- Therapeutic Potential : There is ongoing research into the compound's efficacy as a therapeutic agent for neurodegenerative disorders and various cancers. Its ability to target multiple pathways makes it a candidate for further investigation in drug development .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential for use in treating infections caused by multidrug-resistant pathogens .
Case Study 1: Anticancer Activity
A study evaluated several derivatives of this compound for their anticancer properties. The results indicated that certain analogs demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against common bacterial strains. Results showed effective inhibition of growth for multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting its potential application in developing new antimicrobial therapies .
Data Summary
| Application Area | Findings |
|---|---|
| Chemistry | Used as a building block for complex organic synthesis; effective reagent in transformations. |
| Biology | Exhibits anti-inflammatory and anticancer properties; interacts with specific molecular targets. |
| Medicine | Potential therapeutic agent for neurodegenerative diseases and cancer; shows antimicrobial activity against resistant pathogens. |
Mechanism of Action
The mechanism of action of 2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects
Comparison with Similar Compounds
Research Implications and Limitations
While structural parallels suggest the target compound may interact with 5-HT or GABA receptors, empirical validation is critical. Key gaps include:
- Experimental Binding Data: No direct studies confirm 5-HT1A/GABAC affinity.
- Functional Assays : Activity as an agonist/antagonist remains unverified.
Biological Activity
2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide hydrochloride is a chemical compound that falls within the class of tetrahydropyridines. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN
- Molecular Weight : 233.73 g/mol
Anticancer Properties
Research has indicated that tetrahydropyridine derivatives exhibit notable anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds in this class have been observed to induce G2/M phase arrest in cancer cell lines such as A549 and HCT116. This suggests a potential mechanism for their anticancer effects by disrupting normal cell cycle progression .
- Inhibition of Tubulin Polymerization : Some studies have demonstrated that related compounds inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to apoptosis in cancer cells .
Neuroprotective Effects
The tetrahydropyridine structure is associated with neuroprotective properties. Research indicates that this compound may modulate neurotransmitter systems:
- Dopaminergic Modulation : The compound potentially enhances dopamine levels by inhibiting its reuptake. This mechanism could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
Anti-inflammatory Activity
There is emerging evidence that compounds containing the tetrahydropyridine moiety exhibit anti-inflammatory properties. These effects are thought to arise from the modulation of inflammatory pathways and cytokine production.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that it can inhibit enzymes related to cancer progression and inflammation.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a series of tetrahydropyridine derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound displayed IC50 values ranging from 50 to 200 nM against breast and colon cancer cells .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of tetrahydropyridine derivatives in a murine model of Parkinson's disease. The study found that administration of these compounds led to a significant reduction in neurodegeneration markers and improved motor function in treated animals .
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
